2H-Inden-2-one, 1,3-dihydro-4,7-dimethoxy-
Description
Contextualization within the Indanone Chemical Space
Indanones are a class of organic compounds that feature a bicyclic structure where a benzene (B151609) ring is fused to a five-membered ring containing a ketone group. wikipedia.org Depending on the position of the carbonyl group, they are classified as 1-indanone (B140024) or 2-indanone (B58226). wikipedia.orgnist.gov The core indanone structure is a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govnih.gov
The chemical space of indanones is vast, encompassing a wide array of derivatives with various substituents on both the aromatic and the aliphatic rings. These modifications significantly influence the chemical reactivity and biological activity of the parent compound. For instance, the introduction of methoxy (B1213986) groups, as seen in 2H-Inden-2-one, 1,3-dihydro-4,7-dimethoxy-, can alter the electronic properties of the aromatic ring, thereby affecting its reactivity and potential biological interactions.
Structural Features and Nomenclature of 2H-Inden-2-one Derivatives
The systematic IUPAC name for the compound of focus is 1,3-dihydro-4,7-dimethoxy-2H-inden-2-one. This nomenclature precisely describes its molecular architecture:
Inden-2-one : This indicates the base structure is an indene (B144670) ring system with a ketone group at the second position of the five-membered ring.
1,3-dihydro : This prefix specifies that the double bonds at the 1 and 3 positions of the indene ring are saturated, resulting in a dihydroindene structure.
4,7-dimethoxy : This indicates the presence of two methoxy (-OCH3) groups attached to the 4th and 7th positions of the benzene ring.
The general structure of 2H-Inden-2-one derivatives consists of the 1,3-dihydro-2H-inden-2-one core with various substituents. The location and nature of these substituents give rise to a diverse family of compounds with distinct properties.
Below is a data table of the core compound and related structures:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2H-Inden-2-one, 1,3-dihydro- (2-Indanone) | 615-13-4 | C9H8O | 132.16 |
| 2H-Inden-1-one, 2,3-dihydro- (1-Indanone) | 83-33-0 | C9H8O | 132.16 |
| 2H-Inden-2-one, 1,3-dihydro-4,7-dimethoxy- | Not readily available | C11H12O3 | 192.21 |
Research Significance as a Versatile Organic Scaffold
The dihydroindenone scaffold is of significant interest to researchers due to its prevalence in natural products and its utility as a building block in the synthesis of more complex molecules. acs.orgacs.org The fused bicyclic system provides a rigid framework that can be strategically functionalized to create compounds with specific three-dimensional arrangements, which is crucial for targeted drug design.
Research into dihydroindenone derivatives has demonstrated their potential in various therapeutic areas. The versatility of the indanone core allows for the synthesis of libraries of compounds that can be screened for a wide range of biological activities. The development of novel synthetic methodologies to access functionalized indanones continues to be an active area of research in organic chemistry. organic-chemistry.org The specific compound, 2H-Inden-2-one, 1,3-dihydro-4,7-dimethoxy-, serves as a representative example of how modifications to the basic indanone structure can lead to new chemical entities with potentially valuable properties.
Structure
3D Structure
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
4,7-dimethoxy-1,3-dihydroinden-2-one |
InChI |
InChI=1S/C11H12O3/c1-13-10-3-4-11(14-2)9-6-7(12)5-8(9)10/h3-4H,5-6H2,1-2H3 |
InChI Key |
LRHXSJHVFJSPBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CC(=O)CC2=C(C=C1)OC |
Origin of Product |
United States |
Synthetic Methodologies for 2h Inden 2 One, 1,3 Dihydro 4,7 Dimethoxy
De Novo Synthesis Approaches to Dihydroindenones
The construction of the dihydroindenone core can be achieved through various de novo synthesis approaches, primarily involving ring-closure reactions and condensation/annulation strategies.
Ring-Closure Reactions via Intramolecular Cyclization
Intramolecular cyclization reactions are a cornerstone in the synthesis of dihydroindenones. A prominent method is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acyl chlorides. beilstein-journals.org For the synthesis of the target molecule, 3-(2,5-dimethoxyphenyl)propanoic acid serves as a key precursor. Treatment of this acid with a strong acid catalyst, such as polyphosphoric acid (PPA) or methanesulfonic acid, induces cyclization to form 4,7-dimethoxy-1-indanone (B110822). beilstein-journals.org While this provides the desired substitution pattern on the aromatic ring, it yields the 1-indanone (B140024) isomer.
Another powerful intramolecular cyclization strategy involves the Nazarov cyclization. This reaction entails the acid-catalyzed conrotatory electrocyclization of a divinyl ketone to a cyclopentenone. By designing a precursor with the appropriate divinyl ketone moiety attached to a 1,4-dimethoxybenzene (B90301) core, it is possible to construct the 2-indanone (B58226) ring directly.
Photochemical cyclizations also offer a unique pathway to indanone derivatives. For example, the irradiation of 2,5-dimethylbenzoyl oxiranes can lead to the formation of functionalized indanones through a photoenolization-induced ring opening and subsequent cyclization. researchgate.net
Condensation and Annulation Reactions
Condensation and annulation reactions provide alternative and often highly efficient routes to the dihydroindenone core. The Robinson annulation, a classic method for forming six-membered rings, can be adapted for the synthesis of indenone derivatives. This involves a Michael addition followed by an intramolecular aldol (B89426) condensation.
More directly applicable to the synthesis of 2-indanones is the [4+1] annulation reaction. This method utilizes the reaction of a (trialkylsilyl)arylketene with (trimethylsilyl)diazomethane. nih.gov The arylketene, which can be generated from a corresponding α-diazo ketone, combines with the diazomethane (B1218177) derivative in a process that is proposed to proceed through a cyclopropanone (B1606653) intermediate, ultimately yielding the 2-indanone structure. nih.gov This approach offers a direct entry to the 2-indanone core, which can then be further functionalized.
Strategies for Introducing and Manipulating Dimethoxy Substitution
The precise placement of the two methoxy (B1213986) groups at the 4- and 7-positions of the indanone core is critical. This can be achieved either by starting with a precursor that already contains the desired substitution pattern or by introducing the functional groups at a later stage of the synthesis.
Regioselective Functionalization of Precursors
A common and effective strategy is to begin the synthesis with a commercially available and appropriately substituted starting material. For the synthesis of 1,3-dihydro-4,7-dimethoxy-2H-inden-2-one, 1,4-dimethoxybenzene is an ideal starting point. Friedel-Crafts acylation of 1,4-dimethoxybenzene with a suitable three-carbon acylating agent, such as succinic anhydride, followed by reduction and subsequent cyclization, can lead to the formation of the 4,7-dimethoxy-1-indanone.
Alternatively, the synthesis can commence from 2,5-dimethoxybenzaldehyde. A Knoevenagel condensation with malonic acid, followed by reduction of the double bond and subsequent intramolecular Friedel-Crafts acylation, provides a reliable route to 4,7-dimethoxy-1-indanone. beilstein-journals.orgchemicalbook.com
The regioselectivity of these reactions is governed by the directing effects of the methoxy groups on the aromatic ring. The two methoxy groups in a 1,4-relationship strongly activate the ortho and para positions for electrophilic substitution.
Directed Aromatic Functionalization Techniques
For precursors that lack the desired substitution pattern, directed aromatic functionalization techniques offer a powerful tool for the regioselective introduction of the methoxy groups. Directed ortho-metalation (DoM) is a particularly effective strategy. nih.gov In this approach, a directing metalation group (DMG) on the aromatic ring directs the deprotonation of an adjacent ortho position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with an appropriate electrophile.
In the context of indanone synthesis, a pre-existing methoxy group can act as a DMG, directing the introduction of a second functional group at the ortho position. For instance, starting with a 4-methoxyindanone precursor, a directed ortho-metalation at the 5-position could be envisioned, followed by introduction of a hydroxyl group which can then be methylated. However, achieving the 4,7-substitution pattern on an unsubstituted indanone core via DoM would be more challenging due to the directing effects of the existing carbonyl and alkyl functionalities. A more viable strategy involves the directed functionalization of a simpler aromatic precursor prior to the construction of the indanone ring. For example, directed ortho-metalation of 1,4-dimethoxybenzene can be used to introduce other functional groups that can then be elaborated to form the five-membered ring.
Advanced Synthetic Protocols for 2H-Inden-2-one, 1,3-dihydro-4,7-dimethoxy-
Advanced synthetic strategies provide powerful tools for the construction of complex molecular architectures like 2H-Inden-2-one, 1,3-dihydro-4,7-dimethoxy-. These methods often involve catalytic systems and alternative energy sources to achieve transformations that are otherwise difficult to accomplish.
Transition-metal catalysis has become an indispensable tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. bohrium.com Gold and platinum catalysts, in particular, have shown remarkable utility in the synthesis of cyclic compounds, including indenone derivatives.
Gold Catalysis: Gold catalysts, typically in the form of Au(I) or Au(III) species, are known for their ability to activate alkynes and allenes towards nucleophilic attack. This reactivity has been harnessed in cyclization reactions to form a variety of carbocyclic and heterocyclic systems. While a direct gold-catalyzed synthesis of 2H-Inden-2-one, 1,3-dihydro-4,7-dimethoxy- has not been explicitly detailed, analogous transformations of substituted aryl alkynes provide a viable synthetic blueprint. For instance, the intramolecular hydroarylation of a suitably substituted o-alkynylstyrene derivative could, in principle, yield the indenone core. The presence of the electron-donating methoxy groups on the aromatic ring would likely influence the regioselectivity of the cyclization.
A plausible retrosynthetic analysis suggests that a dimethoxy-substituted aryl alkyne could serve as a key precursor. The gold catalyst would activate the alkyne, facilitating an intramolecular attack by the aromatic ring to construct the five-membered ring of the indenone system.
| Catalyst System | Substrate Type | Product Type | Potential Applicability to Target Compound |
| Au(I)/phosphine ligand | o-Alkynylstyrenes | Indenone derivatives | High |
| Au(III) salts | Aryl alkynes | Various carbocycles | Moderate |
Platinum Catalysis: Platinum complexes, such as PtCl₂, are effective catalysts for the intramolecular cyclization of aryl alkynes. nih.gov Research has demonstrated that platinum(II) can catalyze the cyclization of o-substituted aryl alkynes to produce indene (B144670) derivatives through a proposed mechanism involving sp³ C-H activation and a 1,4-hydrogen migration. nih.gov This methodology could be adapted for the synthesis of 2H-Inden-2-one, 1,3-dihydro-4,7-dimethoxy- by starting with an appropriately substituted aryl alkyne bearing the dimethoxy pattern. The reaction conditions would need to be optimized to favor the formation of the desired indenone product. Platinum-catalyzed cycloisomerization reactions of propargylic alcohols and their derivatives have also been shown to produce various heterocyclic compounds, showcasing the versatility of platinum catalysts in intramolecular transformations. nih.gov
| Catalyst | Substrate Example | Product | Reference |
| PtCl₂ | o-Isopropyl aryl alkyne | Substituted indene | nih.gov |
| PtCl₂/phosphine ligand | Pyridine propargylic ester | C-1 substituted indolizine | nih.gov |
Photochemistry offers a unique approach to the synthesis of complex molecules by utilizing light to promote chemical reactions. While specific photochemical routes to 2H-Inden-2-one, 1,3-dihydro-4,7-dimethoxy- are not well-documented, photochemical methods for the synthesis of related indanone and indenone systems have been reported. These methods often involve intramolecular cycloadditions or rearrangements of suitable precursors.
For example, the photochemical [2+2] cycloaddition of an alkene with a ketene (B1206846), followed by a ring-opening reaction, could potentially form the indenone skeleton. Alternatively, the photolysis of certain aromatic ketones can lead to cyclization products. A hypothetical photochemical approach to the target molecule could involve the irradiation of a precursor containing a dimethoxybenzene ring and a side chain that can undergo photochemical cyclization to form the five-membered ring. The efficiency and selectivity of such a reaction would be highly dependent on the specific chromophore and the reaction conditions.
It's important to note that photochemical reactions can sometimes lead to a mixture of products, and the isolation of the desired compound can be challenging. However, the mild reaction conditions and the potential for unique bond formations make it an attractive area for synthetic exploration.
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. This technology is particularly well-suited for the synthesis of heterocyclic and carbocyclic compounds.
The synthesis of 2H-Inden-2-one, 1,3-dihydro-4,7-dimethoxy- could potentially be achieved through a microwave-assisted intramolecular cyclization reaction. For instance, a precursor molecule amenable to a Nazarov cyclization or a Friedel-Crafts acylation could be subjected to microwave irradiation to promote the formation of the indenone ring system. The high temperatures and pressures that can be safely achieved in a dedicated microwave reactor can facilitate reactions that are sluggish under conventional heating.
Several studies have demonstrated the successful application of microwave irradiation in the synthesis of substituted aromatic and heterocyclic compounds, including those with dimethoxy functionalities. researchgate.netnih.govnih.gov For example, the microwave-assisted synthesis of 1-substituted 6,7-dimethoxy-3-oxo-2,3-dihydroisoquinolines has been reported, showcasing the compatibility of the dimethoxy-substituted aromatic ring with microwave conditions. researchgate.net This suggests that a similar approach could be viable for the synthesis of the target indenone.
| Reaction Type | Precursor | Conditions | Advantages |
| Intramolecular Friedel-Crafts Acylation | Substituted phenylpropionic acid | Lewis acid, Microwave | Rapid, high yield |
| Nazarov Cyclization | Divinyl ketone | Lewis acid, Microwave | Efficient, controlled |
| Palladium-catalyzed cyclization | Enamine | Pd catalyst, Microwave | Fast, high yield |
Green Chemistry Considerations in Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. beilstein-journals.orgfirp-ula.org When considering the synthesis of 2H-Inden-2-one, 1,3-dihydro-4,7-dimethoxy-, several green chemistry principles can be applied to create a more sustainable synthetic route.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, such as the metal-catalyzed transformations discussed above, are inherently more atom-economical than stoichiometric reactions.
Use of Safer Solvents and Auxiliaries: The choice of solvent is a critical aspect of green chemistry. Whenever possible, the use of hazardous solvents should be minimized or replaced with greener alternatives such as water, ethanol, or supercritical fluids. Solvent-free reactions, which can sometimes be achieved under microwave conditions, are an even more environmentally friendly option. researchgate.net
Design for Energy Efficiency: Microwave-assisted synthesis is a prime example of designing for energy efficiency. By directly heating the reaction mixture, microwave synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. jddhs.com
Catalysis: The use of catalysts is a cornerstone of green chemistry. Catalysts, such as the gold and platinum complexes mentioned, can enable reactions to proceed under milder conditions with higher selectivity and efficiency, reducing the need for harsh reagents and minimizing waste generation. The development of recyclable catalysts would further enhance the green credentials of the synthesis.
By integrating these principles into the synthetic design, the production of 2H-Inden-2-one, 1,3-dihydro-4,7-dimethoxy- can be made more environmentally benign and sustainable.
Spectroscopic Characterization and Structural Elucidation of 2h Inden 2 One, 1,3 Dihydro 4,7 Dimethoxy
Mass Spectrometry (MS)Similarly, specific fragmentation patterns and mass-to-charge ratio data from Electron Ionization Mass Spectrometry (EI-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) for this exact compound are not provided in the available literature. Research documents that mention the synthesis pathway do not subsequently publish the mass spectrometry results.mit.edu
Due to the absence of this foundational data, it is not possible to generate the detailed, informative, and scientifically accurate article as requested. The structural elucidation and spectroscopic characterization sections remain unwritten pending the future publication of this experimental information.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a critical tool for determining the elemental composition of a molecule with high accuracy. For 2H-Inden-2-one, 1,3-dihydro-4,7-dimethoxy-, with a molecular formula of C₁₁H₁₂O₃, the theoretical exact mass can be calculated. However, specific experimental HRMS data, which would confirm this composition through observed m/z values, has not been found in the reviewed literature. Such data would typically be presented in a table format, as shown below for illustrative purposes.
Table 1: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data
| Adduct Ion | Theoretical m/z | Observed m/z | Mass Error (ppm) |
| [M+H]⁺ | 193.0859 | Data not available | Data not available |
| [M+Na]⁺ | 215.0678 | Data not available | Data not available |
This table is for illustrative purposes only, as no experimental data has been located.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2H-Inden-2-one, 1,3-dihydro-4,7-dimethoxy-, characteristic absorption bands would be expected for the ketone (C=O) stretching vibration, C-O stretching vibrations of the methoxy (B1213986) groups, and C-H stretching vibrations of the aromatic and aliphatic portions of the molecule. A comprehensive search of scientific databases did not yield a specific experimental IR spectrum for this compound.
Table 2: Expected Infrared (IR) Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Ketone) | ~1715 |
| C-O (Aryl Ether) | ~1250 |
| C-H (sp²) | ~3100-3000 |
| C-H (sp³) | ~3000-2850 |
This table is based on general spectroscopic principles, as no experimental spectrum for the title compound has been found.
Chiroptical Spectroscopy for Stereochemical Assignment (e.g., Electronic Circular Dichroism - ECD)
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration of chiral molecules. 2H-Inden-2-one, 1,3-dihydro-4,7-dimethoxy- is an achiral molecule and therefore does not exhibit a circular dichroism spectrum. As such, no ECD data is available or expected for this compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths and angles. This technique is the gold standard for unambiguous structure determination. A search of crystallographic databases revealed no published crystal structure for 2H-Inden-2-one, 1,3-dihydro-4,7-dimethoxy-. Consequently, detailed crystallographic data, such as unit cell parameters and atomic coordinates, are not available.
Table 3: Crystallographic Data (Data Not Available)
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Chemical Reactivity and Derivatization of 2h Inden 2 One, 1,3 Dihydro 4,7 Dimethoxy
Transformations at the Carbonyl Moiety
The carbonyl group at the 2-position is a primary site for a variety of chemical transformations, including reductions, oxidations, and nucleophilic additions.
Reduction and Oxidation Reactions
The ketone functionality of 2H-Inden-2-one, 1,3-dihydro-4,7-dimethoxy- can be readily reduced to the corresponding secondary alcohol, 1,3-dihydro-4,7-dimethoxy-2H-inden-2-ol. This transformation is typically achieved using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting alcohol can serve as a precursor for further functionalization, such as esterification or etherification.
Carbonyl Additions and Condensations (e.g., Aldol (B89426), Knoevenagel)
The ketone is susceptible to nucleophilic attack, leading to a range of addition and condensation products. A prominent example is the Knoevenagel condensation, a modification of the aldol condensation, which involves the reaction of the ketone with an active methylene (B1212753) compound, typically catalyzed by a weak base. wikipedia.org
In the context of indanones, this reaction is frequently employed to synthesize α,β-unsaturated derivatives by reacting the ketone with various aldehydes. nih.gov For 2H-Inden-2-one, 1,3-dihydro-4,7-dimethoxy-, the reaction would involve the formation of an enolate at one of the α-carbons (C1 or C3), which then acts as the nucleophile. However, a more common pathway for indanones involves the ketone itself acting as the electrophile, reacting with an external active methylene compound. More specifically, a base- or acid-catalyzed reaction with aromatic aldehydes can yield benzylidene derivatives, which are precursors to various biologically active molecules. nih.govresearchgate.net
For instance, the reaction with substituted benzaldehydes in the presence of an acid or base catalyst leads to the formation of 1-(arylmethylene)-1,3-dihydro-4,7-dimethoxy-2H-inden-2-ones. This type of condensation expands the molecular framework and introduces new functional groups.
| Aldehyde Reactant | Catalyst | Product |
| Benzaldehyde | HCl or Piperidine | 1-Benzylidene-1,3-dihydro-4,7-dimethoxy-2H-inden-2-one |
| 4-Hydroxybenzaldehyde | HCl | 1-(4-Hydroxybenzylidene)-1,3-dihydro-4,7-dimethoxy-2H-inden-2-one |
| 3,4-Dihydroxybenzaldehyde | HCl | 1-(3,4-Dihydroxybenzylidene)-1,3-dihydro-4,7-dimethoxy-2H-inden-2-one |
| 4-(Dimethylamino)benzaldehyde | Piperidine | 1-(4-(Dimethylamino)benzylidene)-1,3-dihydro-4,7-dimethoxy-2H-inden-2-one |
Table 1: Examples of Knoevenagel-type condensation reactions with 2H-Inden-2-one, 1,3-dihydro-4,7-dimethoxy-.
Reactions Involving the Methylene Bridge and Aromatic Ring
The benzylic protons on the methylene bridges and the activated aromatic ring offer additional avenues for derivatization.
Alpha-Functionalization of the Ketone
The methylene groups at the C1 and C3 positions are alpha to the carbonyl, making their protons acidic and susceptible to deprotonation by a suitable base to form an enolate. This enolate intermediate is a powerful nucleophile that can react with various electrophiles, allowing for functionalization at the alpha position. orgsyn.org
Common alpha-functionalization reactions include:
Alkylation: Reaction of the enolate with alkyl halides (e.g., methyl iodide) introduces alkyl groups at the C1 or C3 position. prepchem.com Mono-alkylation can be challenging to control, often requiring specific reaction conditions to avoid poly-alkylation.
Halogenation: In the presence of an acid or base, the ketone can be halogenated at the alpha position with reagents like Br₂ or N-bromosuccinimide (NBS).
Acylation: The enolate can be acylated using acid chlorides or anhydrides to introduce an acyl group, forming a β-dicarbonyl compound.
These transformations are fundamental in synthetic organic chemistry for building molecular complexity from simpler ketone precursors. nih.gov
Electrophilic Aromatic Substitution Patterns
The aromatic ring of 2H-Inden-2-one, 1,3-dihydro-4,7-dimethoxy- is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating methoxy (B1213986) (-OCH₃) groups. wikipedia.org Methoxy groups are strong activating groups and are ortho, para-directors. dalalinstitute.com
In this specific molecule, the substituents are at positions 4 and 7.
The 4-methoxy group directs incoming electrophiles to the ortho position (C5) and the para position (C7, which is already substituted).
The 7-methoxy group directs incoming electrophiles to the ortho position (C6) and the para position (C4, which is already substituted).
Therefore, electrophilic substitution is predicted to occur at the C5 and C6 positions. The high electron density at these sites makes the ring susceptible to a variety of EAS reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com
| Reaction | Reagent | Predicted Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | 1,3-Dihydro-4,7-dimethoxy-5-nitro-2H-inden-2-one and/or 1,3-Dihydro-4,7-dimethoxy-6-nitro-2H-inden-2-one |
| Bromination | Br₂/FeBr₃ | 5-Bromo-1,3-dihydro-4,7-dimethoxy-2H-inden-2-one and/or 6-Bromo-1,3-dihydro-4,7-dimethoxy-2H-inden-2-one |
| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 5-Acetyl-1,3-dihydro-4,7-dimethoxy-2H-inden-2-one and/or 6-Acetyl-1,3-dihydro-4,7-dimethoxy-2H-inden-2-one |
Table 2: Predicted outcomes of electrophilic aromatic substitution reactions.
Dearomatization and Rearomatization Strategies
Dearomatization reactions transform a planar, aromatic system into a non-aromatic, three-dimensional structure. While less common for this specific substrate, electron-rich aromatic rings like the 4,7-dimethoxyindenone system can potentially undergo dearomatization under specific conditions, such as Birch reduction or through certain transition-metal-catalyzed processes. These reactions are synthetically valuable for creating complex polycyclic structures.
Annulation and Ring Modification Reactions
Annulation reactions involving the 4,7-dimethoxy-2-indanone framework are crucial for constructing more complex polycyclic systems. These transformations leverage the inherent reactivity of the indenone core to build new rings, leading to novel chemical architectures.
While 2H-Inden-2-one, 1,3-dihydro-4,7-dimethoxy- itself is not a typical diene or dienophile for the Diels-Alder reaction, its derivatives, particularly those with enhanced dienophilic character, are valuable precursors for [4+2] cycloadditions. wikipedia.orgorganic-chemistry.org Research has shown that 4,7-dioxygenated indanones can be converted into highly reactive dienophiles for the construction of linearly-fused ring systems, which are key intermediates in the synthesis of natural products like kinamycin antibiotics. researchgate.netbeilstein-journals.org
For instance, 4,7-dimethoxy-1-indanone (B110822), a closely related structural analogue, can be synthesized from 2,5-dimethoxybenzenepropanoic acid. beilstein-journals.org This indanone can then be oxidized to form a more reactive indanetrione derivative. The Diels-Alder reaction of this indanetrione (acting as a dienophile) with a diene like 1-methoxy-1,3-butadiene (B1596040) has been investigated. beilstein-journals.org The reaction proceeds to form a complex mixture of products, including the expected 2,3-dihydrobenz[f]indenone and a [4.4.3]propellane, highlighting the intricate reactivity of this system. researchgate.netbeilstein-journals.org
The reaction conditions and outcomes demonstrate the utility of the 4,7-dioxygenated indanone scaffold in complex cycloadditions, although achieving high regioselectivity can be challenging. beilstein-journals.org
Table 1: Diels-Alder Reaction with a 4,7-Dioxygenated Indanone Derivative
| Dienophile | Diene | Conditions | Products | Reference |
|---|---|---|---|---|
| 1,4,7-Indanetrione (derived from 4,7-dimethoxy-1-indanone) | 1-Methoxy-1,3-butadiene | CH₂Cl₂, -16 °C | 1:1 mixture of 2,3-dihydrobenz[f]indenone (undesired regioisomer) and [4.4.3]propellane | beilstein-journals.org |
The indenone scaffold is a valuable building block for the synthesis of spirocyclic compounds, which are prevalent in many natural products and pharmacologically active molecules. rsc.org Spiroannulation reactions involving indanone derivatives typically proceed through multi-component reactions or transition-metal-catalyzed C-H activation pathways. rsc.orgnih.gov
One common strategy involves the reaction of indan-1,3-dione derivatives with various reagents to construct spiro-fused heterocyclic systems. For example, a multi-component reaction between heterocyclic ketene (B1206846) aminals and [1,2′-biindenylidene]-1′,3,3′-trione (bindone), which is generated in situ from the self-condensation of 1,3-indandione, yields novel and diverse spiro-imidazo pyridine-indene derivatives. nih.gov This acid-catalyzed reaction highlights a powerful method for creating complex spiro compounds from simple indanone precursors. nih.gov
Furthermore, 1,3-dipolar cycloaddition reactions using derivatives like 2-diazo-1,3-indanedione provide another route to spiro compounds. The reaction of the diazo compound with aldehydes and various dipolarophiles can lead to the stereoselective formation of spiro[furan-2,2'-indene] derivatives. These methods showcase the versatility of the indenone core in constructing intricate spiroannulated architectures.
Synthesis of Structural Analogues and Derivatives of 2H-Inden-2-one, 1,3-dihydro-4,7-dimethoxy-
The synthesis of analogues and derivatives of 2H-Inden-2-one, 1,3-dihydro-4,7-dimethoxy- is driven by the need to explore structure-activity relationships and develop new compounds with tailored properties. Modifications can be made to the aromatic ring, the core indenone scaffold, or by introducing stereocenters.
Altering the substitution pattern on the aromatic ring of the 4,7-dimethoxy-2-indanone scaffold is a key strategy for creating structural diversity. This can be achieved by starting with differently substituted precursors or by direct functionalization of the aromatic ring.
For example, in the synthesis of 4,7-dioxygenated indanones, a 4-brominated derivative of 2,5-dimethoxybenzenepropanoic acid was used to introduce a bromine atom onto the aromatic ring of the resulting indanone. beilstein-journals.org This bromoindanone derivative can then undergo further transformations, such as selective demethylation and oxidation, to generate functionalized quinone systems that are valuable in subsequent reactions. beilstein-journals.org This approach allows for the introduction of various substituents, which can modulate the electronic properties and reactivity of the entire molecule.
The indenone scaffold itself offers several sites for functionalization. The active methylene group adjacent to the ketone (at the C-1 and C-3 positions in a 2-indanone (B58226), or the C-2 position in a 1-indanone) is particularly reactive and can be exploited for various transformations.
A common functionalization is the Knoevenagel or aldol-type condensation at the active methylene position. For instance, 2-arylidene-1-indanones are readily synthesized by reacting 1-indanones with aromatic aldehydes. nih.gov This reaction introduces an exocyclic double bond and appends a new aryl group, significantly altering the structure and potential biological activity of the molecule. This methodology is broadly applicable and can be used to synthesize a wide array of derivatives with different substituents on the newly introduced aromatic ring. nih.gov
Additionally, the ketone group can be transformed, and the scaffold can be oxidized to introduce further carbonyl groups, as seen in the conversion of 4,7-dimethoxy-1-indanone to 1,4,7-indanetrione using oxidants like cerium ammonium (B1175870) nitrate (B79036) (CAN). beilstein-journals.org
The development of stereoselective methods for the synthesis of enantiopure indanone derivatives is of great interest, particularly for applications in medicinal chemistry where specific stereoisomers often exhibit desired biological activities. nih.govrsc.org Asymmetric synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or biocatalysis.
In the context of spiroannulations, organocatalysis has emerged as a powerful tool for achieving high enantioselectivity. For example, the asymmetric domino annulation of 2-isothiocyanato-1-indanones with other reagents using a thiourea-derived tertiary amine organocatalyst can produce fused-ring heterocycles with three contiguous stereogenic centers in high yields and excellent enantioselectivities. nih.gov Another example is the synthesis of bispiro-oxindole indanone compounds via a Michael addition/cyclization cascade catalyzed by a quinine-derived squaramide, which also proceeds with high enantioselectivity and diastereoselectivity. nih.gov These methods provide access to optically active, complex molecules built upon the indanone framework.
Advanced Research Directions and Future Perspectives in 4,7 Dimethoxy 1 Indanone Chemistry
While direct research on the asymmetric synthesis, novel reaction cascades, and materials science applications of 4,7-dimethoxy-2-indanone is not available, significant research has been conducted on the closely related isomer, 4,7-dimethoxy-1-indanone (B110822). This compound serves as a valuable precursor and building block in various advanced chemical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
